molecular formula C14H16N2O3 B3847061 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-diethylacetamide CAS No. 74169-74-7

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-diethylacetamide

Cat. No. B3847061
CAS RN: 74169-74-7
M. Wt: 260.29 g/mol
InChI Key: ZVTUEMFCWBYHRN-UHFFFAOYSA-N
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Description

The compound is a derivative of isoindoline, a type of heterocyclic compound . Isoindoline derivatives are often used in the synthesis of various pharmaceuticals and other organic compounds .


Molecular Structure Analysis

The compound likely contains an isoindoline group, which is a type of heterocyclic group consisting of a benzene ring fused to a five-membered nitrogen-containing ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the diethylacetamide group could influence properties like solubility and reactivity .

Mechanism of Action

The mechanism of action of this compound is not clear without further information. Isoindoline derivatives can have a variety of biological activities, depending on their structure .

Future Directions

The future research directions for this compound would depend on its biological activity and potential applications. Isoindoline derivatives are a topic of ongoing research in medicinal chemistry .

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-3-15(4-2)12(17)9-16-13(18)10-7-5-6-8-11(10)14(16)19/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTUEMFCWBYHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60225131
Record name 2-Isoindolineacetamide, 1,3-dioxo-N-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60225131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74169-74-7
Record name 1,3-Dioxo-N-diethyl-2-isoindolineacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074169747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC45459
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45459
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Isoindolineacetamide, 1,3-dioxo-N-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60225131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-DIOXO-N-DIETHYL-2-ISOINDOLINEACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4RSS45O3V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-diethylacetamide
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2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-diethylacetamide
Reactant of Route 3
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2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-diethylacetamide
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2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-diethylacetamide
Reactant of Route 5
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2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-diethylacetamide
Reactant of Route 6
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2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-diethylacetamide

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